molecular formula C22H26N4O3S2 B3965033 2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B3965033
M. Wt: 458.6 g/mol
InChI Key: DGJAZVZMAQMIRI-UHFFFAOYSA-N
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Description

2-({3-amino-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that includes multiple heteroatoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the amino and thia groups, and subsequent functionalization to introduce the acetamide moiety. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur and amino groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Various substituents can be introduced at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-28-15-8-7-13(11-16(15)29-2)9-10-24-18(27)12-30-22-25-20(23)19-14-5-3-4-6-17(14)31-21(19)26-22/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,24,27)(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJAZVZMAQMIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 3
2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 4
2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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